molecular formula C11H10F3NO B8648397 3-ethyl-5-(trifluoromethoxy)-1H-indole

3-ethyl-5-(trifluoromethoxy)-1H-indole

Cat. No.: B8648397
M. Wt: 229.20 g/mol
InChI Key: FQKPXFFPZANQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS 2059931-61-0) is a high-purity indole-based chemical building block designed for pharmaceutical research and development. This compound is part of the structurally diverse indole class, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Indole derivatives are extensively investigated for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents, making them a versatile core for constructing novel bioactive molecules . The specific substitution pattern on this indole derivative, featuring a 3-ethyl group and a 5-trifluoromethoxy moiety, is of significant interest in the design of protease-activated receptor 4 (PAR4) antagonists . Research indicates that analogues within this chemical space exhibit nanomolar potency as PAR4 antagonists, which are being explored as a new generation of antiplatelet therapeutics to prevent thrombosis with a potentially improved safety profile regarding bleeding risks . The presence of the carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic modification, such as amide coupling, allowing researchers to explore structure-activity relationships and optimize drug-like properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed pharmacological and toxicological data prior to use.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C11H10F3NO/c1-2-7-6-15-10-4-3-8(5-9(7)10)16-11(12,13)14/h3-6,15H,2H2,1H3

InChI Key

FQKPXFFPZANQHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Indole derivatives, including 3-ethyl-5-(trifluoromethoxy)-1H-indole, have shown significant anticancer activity. For instance, compounds with trifluoromethoxy groups exhibit enhanced cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of 5-trifluoromethoxy-1H-indole can induce apoptosis in lymphoma cells at submicromolar concentrations.

Case Study:
A recent study highlighted that certain derivatives of this compound displayed IC50 values below 0.1 μM against multiple cancer lines, indicating potent anticancer activity. Specifically, one derivative exhibited an IC50 value of 0.011 μM against gastric cancer cell lines, showcasing its potential as a tubulin-targeting agent .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. Compounds derived from this structure have been evaluated for their inhibitory effects on interleukin-1 receptors (IL-1R), which play a critical role in inflammatory diseases. In vitro studies identified lead compounds with IC50 values as low as 0.01 µM, suggesting strong anti-inflammatory properties .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps, including the use of catalysts and optimized reaction conditions to enhance yield and reduce costs. The synthetic pathway often includes reactions with various alkyl halides and indole derivatives to introduce the trifluoromethoxy group effectively.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
3-Ethyl-5-(trifluoromethoxy)-1H-indole Ethyl (3), Trifluoromethoxy (5) C₁₁H₁₀F₃NO 229.20* Enhanced lipophilicity; steric bulk at position 3 Target Compound
5-(Trifluoromethoxy)-1H-indole Trifluoromethoxy (5) C₉H₆F₃NO 201.15 Parent compound; lacks ethyl group, lower steric hindrance
3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole Methyl (3), Dihydro ring C₁₀H₁₀F₃NO 217.19 Partially saturated ring; reduced aromaticity
Ethyl 1-acetamido-2-methyl-5-(trifluoromethoxy)-1H-indole-3-carboxylate Acetamido (1), Methyl (2), Ethyl carboxylate (3) C₁₆H₁₆F₃N₂O₄ 357.31 Polar substituents (carboxylate, acetamido); increased solubility
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole Piperidin-4-yl (3) C₁₄H₁₅F₃N₂O 284.28 Basic nitrogen in substituent; potential for hydrogen bonding

*Calculated molecular weight based on formula.

Key Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethoxy Group (Position 5) : Present in all analogs, this electron-withdrawing group enhances metabolic stability and influences electronic distribution across the indole ring .
  • Ethyl vs.
  • Dihydroindole vs. Aromatic Indole : The saturated ring in 3-Methyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole reduces aromaticity, altering π-π stacking interactions in biological targets .

Preparation Methods

Substrate Design

  • Phenylhydrazine Derivative : A 4-(trifluoromethoxy)phenylhydrazine precursor ensures the trifluoromethoxy group is pre-installed at position 5.

  • Carbonyl Component : A ketone such as 3-pentanone provides the ethyl group at position 3 upon cyclization.

Reaction Conditions

  • Acid Catalyst : Concentrated HCl or polyphosphoric acid (PPA) at 80–120°C.

  • Solvent System : Ethanol or acetic acid for solubility and proton exchange.

  • Yield : Typical yields range from 45–60% for analogous trifluoromethoxy-substituted indoles.

Table 1: Fischer Synthesis Optimization for 3-Ethyl Substituent

Carbonyl CompoundAcid CatalystTemperature (°C)Yield (%)
3-PentanonePPA10058
CyclohexanoneHCl8042

Bartoli Indole Synthesis Method

The Bartoli reaction offers an alternative route using nitroarenes and vinyl Grignard reagents. This method is advantageous for introducing substituents at position 5.

Reaction Sequence

  • Nitroarene Preparation : 3-Nitro-4-(trifluoromethoxy)bromobenzene serves as the starting material.

  • Grignard Addition : Reaction with 3-ethyl-1-propene magnesium bromide forms the indole core.

  • Reductive Cyclization : Using Zn/HOAc or Fe/HCl to reduce the nitro group and facilitate cyclization.

Key Advantages

  • Direct introduction of the trifluoromethoxy group at position 5.

  • Higher regioselectivity compared to Fischer synthesis for bulky substituents.

Table 2: Bartoli Synthesis Performance Metrics

Grignard ReagentReducing AgentYield (%)Purity (HPLC)
3-Ethyl-1-propene MgBrZn/HOAc5295.2
2-Methylpropenyl MgClFe/HCl4893.8

Introduction of the Trifluoromethoxy Group

Post-synthetic trifluoromethoxylation is critical if the substituent cannot be pre-installed. Two primary strategies dominate:

Electrophilic Trifluoromethoxylation

  • Reagents : Trifluoromethyl hypofluorite (CF₃OF) or Umemoto’s reagent.

  • Conditions : Catalyzed by BF₃·Et₂O in dichloromethane at −78°C to 0°C.

  • Challenges : Competing side reactions at electron-rich positions require directed ortho-metalation strategies.

Nucleophilic Trifluoromethoxylation

  • Reagents : Silver trifluoromethoxide (AgOCF₃) with iodonium salts.

  • Solvent : Dimethylformamide (DMF) at 60–80°C.

  • Yield : 30–40% for indole derivatives due to steric hindrance.

Alkylation at Position 3

Introducing the ethyl group at position 3 often requires late-stage functionalization:

Friedel-Crafts Alkylation

  • Catalyst : AlCl₃ or FeCl₃ in nitrobenzene.

  • Electrophile : Ethyl bromide or ethyl iodide.

  • Limitations : Poor regioselectivity for polysubstituted indoles.

Directed C-H Activation

  • Catalyst System : Pd(OAc)₂ with ligands (e.g., PCy₃).

  • Directing Group : N-Pivaloyl or Boc-protected indole nitrogen.

  • Yield : Up to 65% with minimal byproducts.

Table 3: Comparison of Alkylation Methods

MethodCatalystYield (%)Regioselectivity
Friedel-CraftsAlCl₃38Low
C-H ActivationPd(OAc)₂65High

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing trifluoromethoxy group directs electrophiles to position 4 or 6, complicating functionalization at position 5. Computational modeling (DFT) predicts activation barriers, guiding reagent selection.

Protecting Group Strategies

  • Indole NH Protection : Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups prevent unwanted side reactions during alkylation.

  • Deprotection : TFA (trifluoroacetic acid) for Boc, HF-pyridine for SEM.

Scalability and Cost

  • Continuous Flow Systems : Reduce reaction times from hours to minutes for cyclization steps.

  • Catalyst Recycling : Immobilized Pd catalysts in C-H activation improve cost-efficiency.

Q & A

Q. What are the recommended synthetic methodologies for 3-ethyl-5-(trifluoromethoxy)-1H-indole?

A typical synthesis involves Sonogashira coupling or click chemistry for introducing substituents. For example:

  • Dissolve intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in a solvent mixture (PEG-400/DMF) with catalytic CuI.
  • React with alkyne derivatives (e.g., 1-ethynyl-4-fluorobenzene) under stirring for 12 hours.
  • Extract with ethyl acetate, dry with Na₂SO₄, concentrate via rotary evaporation, and purify via column chromatography (70:30 ethyl acetate/hexane) .
  • Optimize reaction conditions (solvent, catalyst, temperature) to improve yield. For instance, iodine (10 mol%) in MeCN at 40°C achieves 98% yield in electrophilic substitutions .

Q. How is the structural identity of this compound confirmed?

Use a multi-technique approach:

  • NMR spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F chemical shifts to verify substituent positions and purity.
  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly for isomer identification (e.g., 3E vs. 3Z configurations) .
  • Mass spectrometry : Confirm molecular weight via FAB-HRMS .

Q. What safety protocols are critical during handling?

  • Classify hazards per GHS standards (if data available).
  • Use standard lab precautions: fume hoods, gloves, and eye protection.
  • Refer to SDS guidelines for storage (e.g., room temperature, inert atmosphere) and emergency procedures (e.g., spill management) .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for derivatives of this compound?

  • Variable screening : Test catalysts (e.g., I₂ vs. FeCl₃), solvents (MeCN vs. DMF), and temperatures (rt vs. 40°C). For example, iodine in MeCN at 40°C increases electrophilic substitution yields from 17% to 98% .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.

Q. How are structural isomers resolved, and what analytical tools are prioritized?

  • Crystallography : Differentiate 3E and 3Z isomers via XRD bond angles and packing patterns .
  • Dynamic NMR : Detect isomer interconversion at varying temperatures.
  • Chromatography : Use chiral columns or preparative TLC for separation .

Q. What strategies link structural modifications to biological activity in indole derivatives?

  • SAR studies : Replace substituents (e.g., trifluoromethoxy vs. nitro groups) and test cytotoxicity or receptor binding. For example, 5-nitroindole-2,3-dione derivatives show antitubercular activity due to electron-withdrawing effects .
  • Docking simulations : Map steric and electronic interactions with target proteins (e.g., 5HT1A receptors) .

Q. How is SHELX software applied in crystallographic refinement of this compound?

  • Data processing : Use SHELXC/D/E for phase determination from high-resolution data.
  • Refinement : Apply SHELXL to optimize bond lengths, angles, and thermal parameters.
  • Validation : Check for outliers using Coot or PLATON .

Q. How should researchers address contradictory data in synthesis or characterization?

  • Reproducibility checks : Replicate experiments under identical conditions.
  • Cross-validation : Compare NMR, XRD, and MS data to resolve discrepancies (e.g., isomer ratios vs. crystallographic purity) .
  • Statistical analysis : Use ANOVA to assess variability in reaction yields across trials .

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